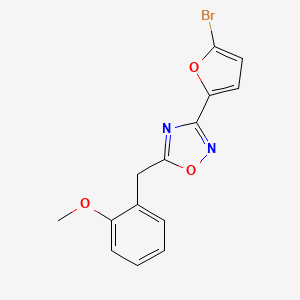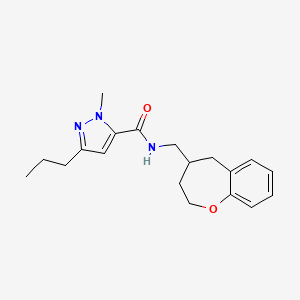![molecular formula C18H19N3O B5544903 2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)
2-[4-(diethylamino)-2-quinazolinyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(diethylamino)-2-quinazolinyl]phenol, also known as DEAE-QP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and is synthesized through a specific method that involves the reaction between 2-aminophenol and diethylaminoethyl chloride. DEAE-QP has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
科学的研究の応用
Chemosensor Development
- Bimetal Chemosensor : A derivative was used to develop a selective and sensitive chemosensor for Cu(II) and Zn(II) ions in aqueous media, which can act as a “turn-off” sensor for Cu(II) and a “turn-on” sensor for Zn(II) (Liao et al., 2016).
- Fluorescent Chemosensor : Another application includes the development of a fluorescent chemosensor, where a derivative showed promising fluorescence properties, ideal for detection applications (Li et al., 2014).
Photophysical Properties
- Fluorescent Derivatives : Substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes were synthesized to explore their photophysical properties. Derivatives exhibited large Stokes shifts, making them useful in fluorescence studies (Moshkina et al., 2021).
Antioxidant Properties
- Antioxidant Activity : Some derivatives have been synthesized and evaluated for their antioxidant properties. These studies contribute to understanding the structure-antioxidant activity relationships within this class of compounds (Mravljak et al., 2021).
Biological Activities
- Anticonvulsant Activity : Quinazolin-4-(3H)-one derivatives have been synthesized and evaluated for anticonvulsant properties, with some showing moderate to significant activity (Georgey et al., 2008).
- Antitumor Agents : Derivatives of 2-[4-(diethylamino)-2-quinazolinyl]phenol have been investigated as potential antitumor agents, contributing to cancer treatment research (Bavetsias et al., 2002).
Cellular Imaging
- Imaging in Living Cells : A derivative was used as a fluorescent probe for zinc ion in living cells, demonstrating its potential in cellular imaging applications (Saha et al., 2011).
特性
IUPAC Name |
2-[4-(diethylamino)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-21(4-2)18-13-9-5-7-11-15(13)19-17(20-18)14-10-6-8-12-16(14)22/h5-12,22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHQUYQQYVLPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)


![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)
